3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol
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Overview
Description
3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol is a compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound features a bromothiophene ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol typically involves the bromination of thiophene followed by the introduction of an amino group and a hydroxyl group. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene undergoes nucleophilic substitution with an amine, such as ammonia or an alkylamine, to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, often using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a thiophene derivative.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene compounds.
Scientific Research Applications
3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The bromothiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: A similar compound with a primary amine and hydroxyl group but lacking the bromothiophene ring.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole ring instead of a thiophene ring.
Uniqueness
3-Amino-1-(4-bromothiophen-3-yl)propan-1-ol is unique due to the presence of the bromothiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific chemical reactions and applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C7H10BrNOS |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-amino-1-(4-bromothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-6-4-11-3-5(6)7(10)1-2-9/h3-4,7,10H,1-2,9H2 |
InChI Key |
SMXIDFLNFACBIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)Br)C(CCN)O |
Origin of Product |
United States |
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